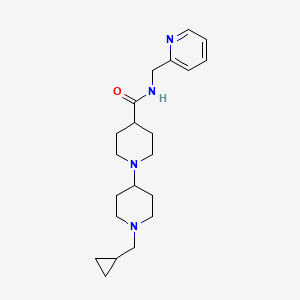![molecular formula C13H20ClN3S B5488067 N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5488067.png)
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of thienopyrimidines.
Mecanismo De Acción
The mechanism of action of N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as tyrosine kinases and topoisomerases. It may also work by modulating the activity of certain receptors, such as adenosine receptors.
Biochemical and Physiological Effects:
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of certain neurotransmitters. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride in lab experiments is its potential therapeutic applications. It has been found to exhibit a wide range of activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be used to develop new drugs. Additionally, there is a need to develop new methods for synthesizing this compound that are more efficient and cost-effective. Finally, there is a need to study the toxicity and safety of this compound in more detail, in order to ensure that it can be used safely in humans.
Métodos De Síntesis
The synthesis of N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves several steps. The starting material is 2-methylthio-3-nitropyridine, which is reacted with ethyl acetoacetate to form the intermediate product. The intermediate product is then cyclized using phosphorus oxychloride to form the thienopyrimidine ring. The final step involves the reaction of the thienopyrimidine with triethylamine and hydrochloric acid to form N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride.
Aplicaciones Científicas De Investigación
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S.ClH/c1-5-10-8-11-12(16(6-2)7-3)14-9(4)15-13(11)17-10;/h8H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTORBUOQIRMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)N(CC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B5488010.png)
![4-(4-hydroxy-2-methylbenzo[h]quinolin-3-yl)-2-butanone](/img/structure/B5488017.png)
![4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5488034.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5488038.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5488040.png)
![6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B5488061.png)
![{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-thienyl}(phenyl)methanone](/img/structure/B5488073.png)

![2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5488081.png)